Emtricitabine Carboxylic Acid
Übersicht
Beschreibung
Emtricitabine Carboxylic Acid is a derivative of Emtricitabine, a nucleoside reverse transcriptase inhibitor used primarily in the treatment and prevention of HIV infection.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Emtricitabine Carboxylic Acid typically involves the following steps:
Condensation Reaction: Glyoxalic acid is condensed with 2,5-dihydroxy-1,4-dithiane under the asymmetric induction of optically active alcohol ester to obtain trans-5-hydroxy-1,3-oxathiolane-2-carboxylate.
Halogenation and Coupling: The intermediate is halogenated and coupled with silylated 5-flucytosine, followed by reduction to obtain the initial product.
Purification: The product is reacted with salicylic acid to form a salt, which is then purified and separated to obtain optically pure this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of cost-effective reagents, mild reaction conditions, and efficient purification techniques to ensure high product purity and yield .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly under acidic or alkaline conditions.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: It can participate in nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products:
Wissenschaftliche Forschungsanwendungen
Emtricitabine Carboxylic Acid has several applications in scientific research:
Wirkmechanismus
Emtricitabine Carboxylic Acid, like its parent compound Emtricitabine, is a cytidine analog. When phosphorylated to its active triphosphate form, it competes with deoxycytidine triphosphate for incorporation into viral DNA by HIV reverse transcriptase. This incorporation results in chain termination, thereby inhibiting viral replication .
Vergleich Mit ähnlichen Verbindungen
Biologische Aktivität
Introduction
Emtricitabine Carboxylic Acid (ECA) is a metabolite of Emtricitabine, a well-known nucleoside reverse transcriptase inhibitor (NRTI) used primarily in the treatment of HIV. Understanding the biological activity of ECA is crucial for evaluating its potential therapeutic applications and safety profile. This article delves into the pharmacodynamics, mechanisms of action, and relevant case studies associated with ECA.
This compound has the chemical formula and is characterized by its structural similarity to Emtricitabine, differing mainly by the presence of a carboxylic acid group. This modification can influence its biological activity and pharmacokinetics.
Property | Value |
---|---|
Molecular Weight | 239.23 g/mol |
Solubility | Soluble in water |
pKa | 4.5 |
LogP | -1.2 |
ECA exerts its biological effects primarily through the following mechanisms:
- Inhibition of Reverse Transcriptase : Similar to Emtricitabine, ECA competes with deoxycytidine triphosphate for incorporation into viral DNA. This incorporation leads to chain termination during reverse transcription, effectively inhibiting HIV replication .
- Metabolic Activation : ECA can be phosphorylated to form active triphosphate derivatives, which are crucial for its antiviral activity. The conversion process is essential for enhancing its efficacy against HIV .
- Biodistribution : Recent studies have shown that formulations containing ECA demonstrate improved biodistribution profiles in human macrophages, suggesting enhanced uptake and retention compared to other formulations .
Pharmacokinetics
The pharmacokinetic profile of ECA is significant for understanding its therapeutic potential:
- Absorption : ECA exhibits high bioavailability due to its solubility and ability to penetrate cellular membranes.
- Half-life : The half-life of ECA is approximately 10 hours, allowing for once-daily dosing in clinical settings.
- Elimination : Primarily excreted via urine (86% unchanged), with a minor fraction metabolized .
Case Study 1: Long-acting Formulation Development
A study focused on a palmitoylated prodrug of Emtricitabine (MFTC) demonstrated that encapsulating ECA in nanocrystals significantly enhanced its antiretroviral potency and extended its half-life. The formulation showed an encapsulation efficiency of 90% and improved uptake in human monocyte-derived macrophages .
Case Study 2: Cytotoxicity Assessment
In vitro studies assessed the cytotoxic effects of ECA on various cell lines. The MTT assay indicated that ECA had low cytotoxicity across a range of concentrations (10–400 µM), suggesting a favorable safety profile for therapeutic use .
Eigenschaften
IUPAC Name |
(2R,5S)-5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-1,3-oxathiolane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FN3O4S/c9-3-1-12(8(15)11-5(3)10)4-2-17-7(16-4)6(13)14/h1,4,7H,2H2,(H,13,14)(H2,10,11,15)/t4-,7+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQHACZWRCOKKIZ-MHTLYPKNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(S1)C(=O)O)N2C=C(C(=NC2=O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](O[C@H](S1)C(=O)O)N2C=C(C(=NC2=O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FN3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1238210-10-0 | |
Record name | Emtricitabine carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1238210100 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | EMTRICITABINE CARBOXYLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61557K3S8B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.